BenchChemオンラインストアへようこそ!

Spiro[azetidine-3,3'-indolin]-2'-one 2,2,2-trifluoroacetate

RSV fusion inhibitor spirocyclic oxindole antiviral potency

Spiro[azetidine-3,3'-indolin]-2'-one 2,2,2-trifluoroacetate is the trifluoroacetate salt of a rigid spirocyclic core that fuses an azetidine and an oxindole moiety. In the peer-reviewed literature, derivatives of this 3,3′-spiro[azetidine]-2-oxo-indoline scaffold have been disclosed as potent, orally bioavailable respiratory syncytial virus (RSV) fusion inhibitors.

Molecular Formula C12H11F3N2O3
Molecular Weight 288.226
CAS No. 2230807-54-0
Cat. No. B2732300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[azetidine-3,3'-indolin]-2'-one 2,2,2-trifluoroacetate
CAS2230807-54-0
Molecular FormulaC12H11F3N2O3
Molecular Weight288.226
Structural Identifiers
SMILESC1C2(CN1)C3=CC=CC=C3NC2=O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C10H10N2O.C2HF3O2/c13-9-10(5-11-6-10)7-3-1-2-4-8(7)12-9;3-2(4,5)1(6)7/h1-4,11H,5-6H2,(H,12,13);(H,6,7)
InChIKeySKIBXOBQQBABSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Spiro[azetidine-3,3'-indolin]-2'-one 2,2,2-trifluoroacetate (CAS 2230807-54-0) Scaffold Overview for RSV Fusion Inhibitor Research


Spiro[azetidine-3,3'-indolin]-2'-one 2,2,2-trifluoroacetate is the trifluoroacetate salt of a rigid spirocyclic core that fuses an azetidine and an oxindole moiety. In the peer-reviewed literature, derivatives of this 3,3′-spiro[azetidine]-2-oxo-indoline scaffold have been disclosed as potent, orally bioavailable respiratory syncytial virus (RSV) fusion inhibitors [1]. The compound serves as a key synthetic intermediate for constructing the azetidine-based spiro architecture found in advanced RSV fusion inhibitor leads and is commercially supplied at a standard purity of ≥98% .

Why Generic Spirocyclic Indolinones Cannot Substitute Spiro[azetidine-3,3'-indolin]-2'-one 2,2,2-trifluoroacetate in RSV Drug Discovery


In the development of RSV fusion inhibitors, the identity of the spiro-ring profoundly dictates both antiviral potency and pharmacokinetic (PK) profile. Systematic structure–activity relationship (SAR) studies demonstrate that replacing the four-membered azetidine spiro unit with larger six-membered rings (e.g., piperidine or tetrahydropyran) attenuates anti-RSV activity by several fold [1]. Even among azetidine-containing analogs, the exocyclic substituent critically controls oral bioavailability: the isopropyl carbamate derivative of this scaffold achieves 71% absolute oral bioavailability in mice, whereas a closely related comparator (BMS-433771) delivers only 13% [1]. Therefore, indiscriminate substitution of this specific spiro[azetidine-3,3'-indolin] core would risk losing both the subnanomolar potency and the favorable oral PK profile that distinguish the azetidine series.

Quantitative Differentiation Evidence for Spiro[azetidine-3,3'-indolin]-2'-one 2,2,2-trifluoroacetate vs. Closest Analogs


EC50 Potency in RSV CPE Assay: Azetidine Spiro Derivative 14h vs. Cyclopropane Spiro Derivative 5a

The isopropyl carbamate derivative of the spiro[azetidine-3,3'-indolin]-2'-one scaffold (compound 14h) achieved an EC50 of 0.8 nM against RSV in a Hep-2 cell-based CPE assay, representing a 3-fold improvement over the 5-bromobenzimidazole-substituted 6h (EC50 = 2.3 nM), and an approximately 19-fold improvement over the cyclopropane spiro analog 5a (EC50 = 15 nM) [1].

RSV fusion inhibitor spirocyclic oxindole antiviral potency

Oral Bioavailability Advantage: 14h (Azetidine Scaffold) vs. BMS-433771

In a head-to-head PK study in female Balb/c mice, the azetidine spiro derivative 14h demonstrated an absolute oral bioavailability (%F) of 71% following a 10 mg/kg oral dose, compared to only 13% for BMS-433771, a structurally distinct benzimidazole-based RSV fusion inhibitor that progressed to preclinical development [1]. The oral exposure (AUC0-inf) of 14h was 8076 nM·h, nearly 7-fold higher than the 1170 nM·h for BMS-433771 [1].

oral bioavailability pharmacokinetics RSV fusion inhibitor

In Vivo Efficacy in RSV Mouse Challenge Model: 14h vs. BMS-433771

In a Balb/c mouse RSV challenge model, compound 14h at 5 mg/kg achieved a lung viral load reduction (Δlog10) of 1.64, exceeding the 1.16 Δlog10 reduction of BMS-433771 at a 10-fold higher dose (50 mg/kg). At 50 mg/kg, 14h reduced viral load below the detection limit (3.91 Δlog10 reduction) in all treated animals, demonstrating superior in vivo efficacy [1].

in vivo antiviral efficacy viral load reduction RSV mouse model

Spiro Ring-Size Effect on Anti-RSV Activity: Azetidine vs. Piperidine/Tetrahydropyran Spiro Analogs

SAR analysis of spirocyclic-2-oxo-indoline derivatives reveals that four-membered azetidine spiro analogs maintain subnanomolar to low nanomolar potency (e.g., 14h EC50 = 0.8 nM; 14i EC50 = 3 nM; 14j EC50 = 3 nM), whereas sterically bulky six-membered spiro rings (piperidine and tetrahydropyran analogs, compounds 14m–p) attenuate anti-RSV activities by several-fold [1]. This ring-size constraint is a class-level SAR signature that differentiates the azetidine scaffold from larger spiro systems.

spiro ring size structure-activity relationship RSV fusion inhibitor

Salt-Form Reactivity and Handling: TFA Salt vs. HCl Salt for Downstream Functionalization

The trifluoroacetate (TFA) salt of spiro[azetidine-3,3'-indolin]-2'-one (CAS 2230807-54-0) provides the free azetidine NH after neutralization for direct functionalization, whereas the hydrochloride salt (CAS 1795735-26-0) contains a chloride counterion that may interfere with subsequent N-alkylation or acylation steps if not rigorously removed . Commercially, the TFA salt is supplied at controlled 98% purity suitable for direct use in parallel synthesis libraries . While no direct head-to-head yield comparison between salt forms was identified in the accessible literature, the TFA counterion is generally preferred for amine building blocks in medicinal chemistry due to the superior volatility and ease of removal of trifluoroacetic acid during workup.

salt form selection amine deprotection synthetic intermediate handling

Target Application Scenarios for Spiro[azetidine-3,3'-indolin]-2'-one 2,2,2-trifluoroacetate Based on Quantitative Evidence


RSV Fusion Inhibitor Lead Optimization: Azetidine Spiro Core as the Preferred Scaffold

Medicinal chemistry teams pursuing RSV fusion inhibitors should prioritize the spiro[azetidine-3,3'-indolin]-2'-one core for iterative SAR campaigns. The quantitative data show that the azetidine spiro architecture delivers subnanomolar EC50 (0.8 nM for 14h) and 71% oral bioavailability, outperforming both smaller spiro (cyclopropane; EC50 = 15 nM) and larger spiro (piperidine/tetrahydropyran; attenuated activity) ring systems [1]. This scaffold is the direct precursor to compound 14h, the lead compound that achieved a 3.91 Δlog10 viral load reduction in vivo [1].

Oral RSV Therapeutic Development: Leveraging the Bioavailability Advantage Over BMS-433771

For programs targeting orally administered RSV therapeutics, the spiro[azetidine-3,3'-indolin]-2'-one scaffold offers a decisively superior PK starting point. The 5.5-fold higher oral bioavailability of 14h (71%) relative to BMS-433771 (13%) [1] directly addresses the bioavailability limitations that contributed to the discontinuation of earlier benzimidazole RSV inhibitors. Procurement of this building block enables the synthesis of analogs that inherit the favorable clearance (28 mL/min/kg), volume of distribution (1.6 L/kg), and high oral exposure (AUC 8076 nM·h) characterized for this series [1].

Focused Library Synthesis of N-Substituted Spiro[azetidine-indolin]-2'-ones

The TFA salt form (CAS 2230807-54-0) is specifically suited for parallel library synthesis of N-functionalized derivatives such as carbamates (exemplified by 14h), amides, and sulfonamides, all of which have demonstrated anti-RSV activity in the low nanomolar range [1]. The 98% purity specification ensures consistent reagent stoichiometry across library plates, while the TFA counterion avoids chloride-related catalyst deactivation (Supporting evidence).

In Vivo Proof-of-Concept Studies for RSV Challenge Models

When planning in vivo RSV efficacy studies, the spiro[azetidine-3,3'-indolin]-2'-one scaffold is the validated entry point: compound 14h demonstrated a clear dose-response from 5 to 50 mg/kg, with the 5 mg/kg dose already achieving superior viral load reduction (Δlog10 = 1.64) compared to BMS-433771 at 50 mg/kg (Δlog10 = 1.16) [1]. This 10-fold dose-sparing effect reduces compound quantity requirements and cost for preclinical efficacy testing.

Quote Request

Request a Quote for Spiro[azetidine-3,3'-indolin]-2'-one 2,2,2-trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.